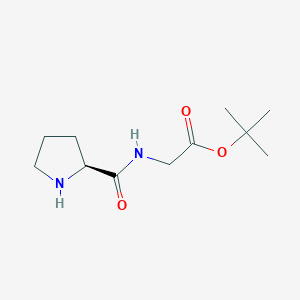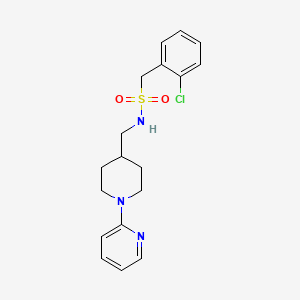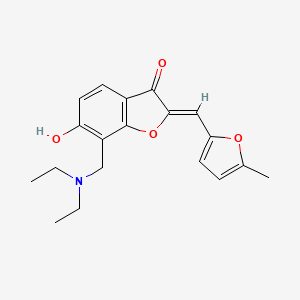![molecular formula C25H25N3S B2443820 4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 380453-50-9](/img/structure/B2443820.png)
4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a benzylpiperidine moiety attached to a thienopyrimidine core
Mechanism of Action
Target of Action
It’s structurally similar to 4-benzylpiperidine , which acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
Based on its structural similarity to 4-benzylpiperidine , it might interact with its targets (monoamine transporters) and cause the release of monoamines (dopamine, norepinephrine, and possibly serotonin) into the synaptic cleft . This results in increased neurotransmitter levels, leading to heightened neurotransmission.
Biochemical Pathways
Given its potential role as a monoamine releasing agent , it may affect the monoaminergic pathways, including the dopaminergic, noradrenergic, and possibly serotonergic pathways. These pathways play crucial roles in various physiological functions, including mood regulation, reward, and cognition.
Pharmacokinetics
Similar compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration , which might suggest rapid absorption and metabolism.
Result of Action
Based on its potential role as a monoamine releasing agent , it may enhance neurotransmission in the monoaminergic pathways, leading to potential effects on mood, cognition, and reward.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzylpiperidine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
2-Benzylpiperidine:
Benzylpiperazine: Known for its stimulant properties and use in scientific research.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thienopyrimidine core with a benzylpiperidine moiety makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3S/c1-18-26-24(22-17-23(29-25(22)27-18)21-10-6-3-7-11-21)28-14-12-20(13-15-28)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXPXJGRUZTOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide](/img/structure/B2443745.png)

![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B2443747.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)



![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)

![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)
![3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE](/img/structure/B2443757.png)

